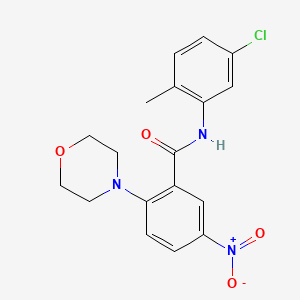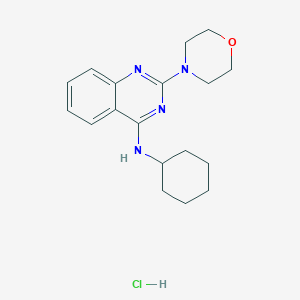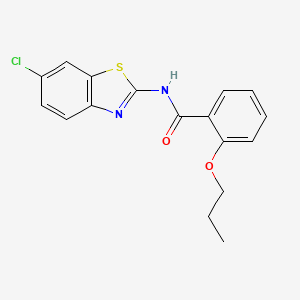
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide
描述
N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. MN-64 is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. The inhibition of NMT by MN-64 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
作用机制
The mechanism of action of MN-64 involves the inhibition of the enzyme N-myristoyltransferase (N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide). N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is involved in the post-translational modification of proteins, specifically the addition of a myristoyl group to the N-terminus of proteins. This myristoylation is important for the proper localization and function of many proteins, including those involved in cancer and infectious diseases. By inhibiting N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, MN-64 disrupts the myristoylation of these proteins, leading to their dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
MN-64 has been shown to have a number of biochemical and physiological effects. In cancer cells, MN-64 has been shown to induce apoptosis through the disruption of myristoylation-dependent signaling pathways. Additionally, MN-64 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In infectious diseases, MN-64 has been shown to inhibit the growth of various pathogens, including the parasites responsible for malaria and leishmaniasis. MN-64 has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MN-64 has several advantages for use in lab experiments. It is a potent inhibitor of N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, making it a useful tool for studying the role of myristoylation in various cellular processes. Additionally, MN-64 has been shown to have potential therapeutic applications in the treatment of cancer and infectious diseases, making it a promising candidate for drug development. However, MN-64 also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MN-64 has been shown to have some toxicity in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its effects on various cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of MN-64 as a potential therapeutic agent for the treatment of cancer and infectious diseases.
科学研究应用
MN-64 has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, MN-64 has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, MN-64 has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. MN-64 has also been shown to have potential in the treatment of infectious diseases, with studies demonstrating its ability to inhibit the growth of various pathogens.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-3-13(19)10-16(12)20-18(23)15-11-14(22(24)25)4-5-17(15)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIDLIQZNVNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-5-nitro-1H-benzimidazole](/img/structure/B4195212.png)
![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![methyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4195223.png)
![2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195229.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)
![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)

![N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)